molecular formula C18H17NO4S B2553757 N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 401629-49-0

N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2553757
CAS No.: 401629-49-0
M. Wt: 343.4
InChI Key: LWNJBYGFPRLQHH-UHFFFAOYSA-N
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Description

N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is utilized in various scientific research fields due to its versatile applications and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s unique structure allows it to interact with multiple pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide include:

Uniqueness

What sets this compound apart is its tert-butyl group, which enhances its stability and reactivity compared to similar compounds. This unique feature makes it particularly useful in various research applications .

Properties

IUPAC Name

N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-18(2,3)19-24(22,23)11-8-9-14-15(10-11)17(21)13-7-5-4-6-12(13)16(14)20/h4-10,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNJBYGFPRLQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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